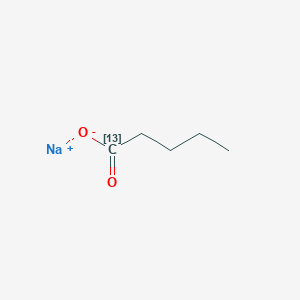
Sodium pentanoate-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium pentanoate-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the pentanoate molecule. This compound is a sodium salt of pentanoic acid, also known as valeric acid. It is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to the presence of the carbon-13 isotope, which is a stable and non-radioactive isotope.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium pentanoate-1-13C can be synthesized by reacting pentanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving pentanoic acid-1-13C in water and slowly adding sodium hydroxide solution until the reaction is complete. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium pentanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form pentanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Pentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium pentanoate-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of sodium pentanoate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This is particularly useful in studying metabolic processes and understanding the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
Sodium valerate: Similar in structure but without the carbon-13 isotope.
Sodium butanoate: A shorter chain fatty acid salt.
Sodium hexanoate: A longer chain fatty acid salt.
Uniqueness: Sodium pentanoate-1-13C is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage over other similar compounds that do not contain the carbon-13 isotope .
Propriétés
Formule moléculaire |
C5H9NaO2 |
|---|---|
Poids moléculaire |
125.11 g/mol |
Nom IUPAC |
sodium;(113C)pentanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1/i5+1; |
Clé InChI |
LHYPLJGBYPAQAK-LJJZSEGWSA-M |
SMILES isomérique |
CCCC[13C](=O)[O-].[Na+] |
SMILES canonique |
CCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




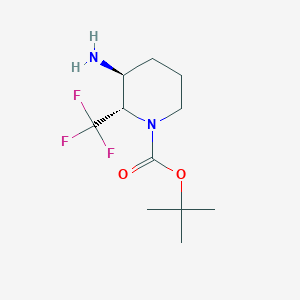
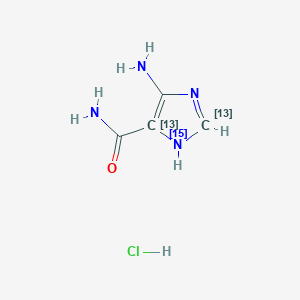
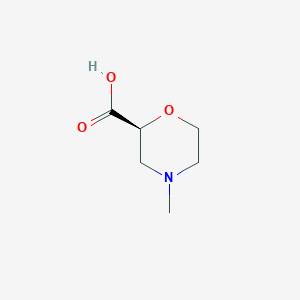
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
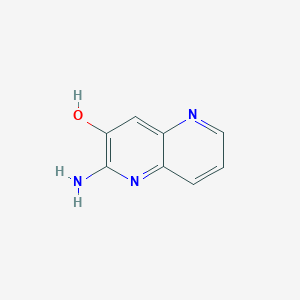
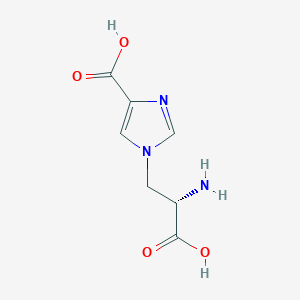
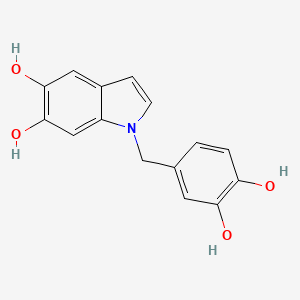
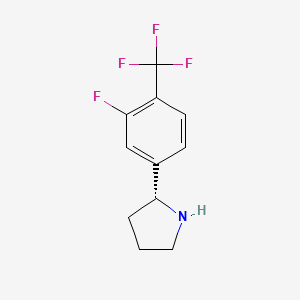
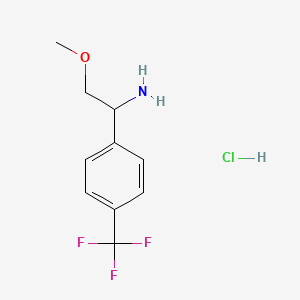
![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
